molecular formula C12H14N2O B13209141 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde

Cat. No.: B13209141
M. Wt: 202.25 g/mol
InChI Key: QPZDBPAQHNAMHI-UHFFFAOYSA-N
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Description

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring fused to a spiro[24]heptane system containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Azaspiro[24]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is unique due to the combination of its spirocyclic structure and the presence of both a pyridine ring and an aldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c15-8-10-2-1-6-13-11(10)14-7-5-12(9-14)3-4-12/h1-2,6,8H,3-5,7,9H2

InChI Key

QPZDBPAQHNAMHI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(C2)C3=C(C=CC=N3)C=O

Origin of Product

United States

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